molecular formula C18H14N2OS2 B12887939 Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]- CAS No. 858117-36-9

Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-

Cat. No.: B12887939
CAS No.: 858117-36-9
M. Wt: 338.5 g/mol
InChI Key: PIFRBARUGCDZBD-UHFFFAOYSA-N
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Description

Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted at position 3 with a 2-thienylthio group and at position 4 with a benzenemethanol moiety. This structural combination distinguishes it from related pyrrolo[2,3-b]pyridine derivatives, which often vary in substituent groups such as benzoyl, dichlorobenzoyl, or methoxybenzyl .

Properties

CAS No.

858117-36-9

Molecular Formula

C18H14N2OS2

Molecular Weight

338.5 g/mol

IUPAC Name

[3-(3-thiophen-2-ylsulfanyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanol

InChI

InChI=1S/C18H14N2OS2/c21-11-12-3-1-4-13(9-12)14-6-7-19-18-17(14)15(10-20-18)23-16-5-2-8-22-16/h1-10,21H,11H2,(H,19,20)

InChI Key

PIFRBARUGCDZBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C3C(=CNC3=NC=C2)SC4=CC=CS4)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol typically involves multi-step organic synthesis. One common route starts with the coupling of a thiophene derivative with a pyrrolo[2,3-b]pyridine intermediate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) for halogenation or Grignard reagents for nucleophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Explored for its therapeutic potential, particularly in the development of anticancer agents.

Mechanism of Action

The mechanism of action of (3-(3-(Thiophen-2-ylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes the compound a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications References
Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]- Not explicitly provided in evidence 2-thienylthio, benzenemethanol Hypothesized enhanced lipophilicity
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (14d) C₁₈H₂₁NO₄⋅H₂O ~335.38 Benzoyl, hydroxyethylamino Synthesized via ethanolamine reaction
3-(2-Benzoyl-3-butylaminopropyl)-4-hydroxy-6-methylpyran-2-one (14b) C₂₃H₂₃NO₄⋅H₂O ~395.43 Benzoyl, butylamino Higher molar mass, amine functionality
Benzamide, 3-[3-(2,3-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- C₂₁H₁₃Cl₂N₃O₂ 410.25 Dichlorobenzoyl, benzamide Chlorine atoms may improve bioactivity
N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide Thiophene carboxamide, aminoethyl Protein interaction (DrugBank dataset)
3-(3-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine Methoxybenzyl Potential CNS activity

Structural and Physicochemical Differences

  • Substituent Diversity: The target compound’s 2-thienylthio group contrasts with the benzoyl (e.g., 14d, 14b) or dichlorobenzoyl () groups in other derivatives.
  • Polarity and Solubility: The benzenemethanol moiety introduces a hydroxyl group, likely improving aqueous solubility relative to non-polar substituents like butylamino (14b) or methoxybenzyl (). However, this may vary compared to the hydroxyethylamino group in 14d .
  • Molar Mass and Bioactivity : The dichlorobenzoyl derivative () has a higher molar mass (410.25 g/mol) due to chlorine atoms, which could enhance binding affinity in hydrophobic pockets. The target compound’s thienylthio group may offer similar advantages without halogenation .

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